molecular formula C19H19ClN6O3S B15138198 Vegfr-IN-4

Vegfr-IN-4

Cat. No.: B15138198
M. Wt: 446.9 g/mol
InChI Key: VBHAKJWIPATPSB-UHFFFAOYSA-N
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Description

Vegfr-IN-4 is a compound known for its inhibitory effects on vascular endothelial growth factor receptors (VEGFRs). These receptors are crucial in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This process is vital for tumor growth and metastasis, making VEGFR inhibitors like this compound significant in cancer therapy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Vegfr-IN-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties and activity .

Scientific Research Applications

Vegfr-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study the mechanisms of VEGFR inhibition and to develop new synthetic methods.

    Biology: Employed in research to understand the role of VEGFRs in angiogenesis and other physiological processes.

    Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis by blocking angiogenesis.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting VEGFRs

Mechanism of Action

Vegfr-IN-4 exerts its effects by binding to the tyrosine kinase domain of VEGFRs, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. By blocking these pathways, this compound effectively reduces angiogenesis and tumor growth .

Comparison with Similar Compounds

Vegfr-IN-4 is unique compared to other VEGFR inhibitors due to its specific molecular structure and binding affinity. Similar compounds include:

These compounds differ in their mechanisms of action, specificity, and clinical applications, making this compound a valuable addition to the arsenal of VEGFR inhibitors.

Properties

Molecular Formula

C19H19ClN6O3S

Molecular Weight

446.9 g/mol

IUPAC Name

3-[[5-chloro-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-hydroxythiophene-2-carboxamide

InChI

InChI=1S/C19H19ClN6O3S/c20-14-11-21-19(24-17(14)23-15-5-10-30-16(15)18(27)25-28)22-12-1-3-13(4-2-12)26-6-8-29-9-7-26/h1-5,10-11,28H,6-9H2,(H,25,27)(H2,21,22,23,24)

InChI Key

VBHAKJWIPATPSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)NO)Cl

Origin of Product

United States

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